
3-(Aminomethyl)benzonitrile
Overview
Description
3-(Aminomethyl)benzonitrile (CAS: 10406-24-3) is an aromatic nitrile derivative with an aminomethyl (-CH2NH2) substituent at the meta position of the benzene ring. Its molecular formula is C8H8N2, with a molecular weight of 132.16 g/mol . Key physicochemical properties include:
- Density: 1.1 g/cm³
- Boiling Point: 263°C at 760 mmHg
- Flash Point: 112.9°C
This compound is synthesized via nucleophilic substitution reactions. For example, 3-(bromomethyl)benzonitrile reacts with potassium phthalimide under SN2 conditions, followed by hydrolysis to yield the primary amine . It serves as a critical intermediate in pharmaceutical chemistry, particularly in the design of kinase inhibitors (e.g., ALK inhibitors) and prodrug-activating enzyme substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with formaldehyde and ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminomethyl group. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes regioselective substitution due to the directing effects of the nitrile (-C≡N) and aminomethyl (-CH2NH2) groups.
Reaction Type | Conditions | Product | Regioselectivity | Citation |
---|---|---|---|---|
Nitration | HNO3, H2SO4, 0–5°C | 3-(Aminomethyl)-5-nitrobenzonitrile | Meta to -C≡N | |
Sulfonation | SO3, H2SO4, 60°C | 3-(Aminomethyl)-5-sulfobenzoic acid | Meta to -C≡N |
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Mechanistic Insight :
The nitrile group acts as a strong meta-director, while the aminomethyl group exerts a weaker ortho/para-directing effect. The combined electronic effects favor substitution at the meta position relative to the nitrile group.
Nucleophilic Substitution at the Benzylic Position
The aminomethyl group (-CH2NH2) participates in alkylation and condensation reactions.
Reaction Type | Reagents/Conditions | Product | Yield | Citation |
---|---|---|---|---|
Alkylation | RX (alkyl halide), K2CO3, DMF, 80°C | 3-(Alkylamino)methylbenzonitrile | 70–85% | |
Schiff Base Formation | RCHO, EtOH, reflux | 3-[(R-imino)methyl]benzonitrile | 60–75% |
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Example :
Reaction with isobutyl bromide yields 3-[(isobutylamino)methyl]benzonitrile , a precursor for pharmaceutical intermediates.
Nitrile Group Transformations
The -C≡N group undergoes reduction and hydrolysis under controlled conditions.
Reaction Type | Conditions | Product | Selectivity | Citation |
---|---|---|---|---|
Reduction | LiAlH4, THF, reflux | 3-(Aminomethyl)benzylamine | Primary amine | |
Hydrolysis | H2O, NaOH (10%), 100°C | 3-(Aminomethyl)benzamide | Amide | |
Acid Catalysis | H2SO4 (conc.), H2O, reflux | 3-(Aminomethyl)benzoic acid | Carboxylic acid |
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Reduction Mechanism :
LiAlH4 reduces the nitrile to a primary amine via intermediate imine formation, yielding 3-(aminomethyl)benzylamine .
Benzannulation Reactions
3-(Aminomethyl)benzonitrile participates in [3+3] cycloadditions to construct polysubstituted aromatic systems.
Substrates | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Citation |
---|---|---|---|---|---|---|
α,β-Unsaturated Aldehyde + 4-Sulfonyl-2-butenenitrile | Pyrrolidine (20 mol%) | CHCl3 | 40 | 5 | 86% |
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Mechanism :
Metal Coordination Complexes
The amino and nitrile groups enable coordination with transition metals.
Metal Salt | Ligand Ratio | Geometry | Application | Citation |
---|---|---|---|---|
Cu(NO3)2 | 1:2 | Octahedral | Catalytic oxidation | |
PdCl2 | 1:1 | Square planar | Cross-coupling catalysis |
Scientific Research Applications
1. Organic Synthesis:
3-(Aminomethyl)benzonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions such as nucleophilic substitutions and reductions makes it a versatile building block in organic chemistry .
2. Biological Studies:
The compound is being investigated for its potential interactions with biological systems. Preliminary studies suggest that it may influence serotonergic pathways by interacting with serotonin receptors, which could have implications for mood regulation and neuropharmacology .
3. Material Science:
Due to its unique structural motifs, this compound is also explored for applications in material science, particularly in the development of new polymers and dyes.
Case Studies and Research Findings
Several studies have provided insights into the biological activity and applications of this compound:
- Neuropharmacological Effects: Research indicates that compounds similar to this compound can bind effectively to neurotransmitter receptors, influencing their activity. This suggests potential polypharmacological effects that warrant further investigation .
- Antifungal Activity: Similar compounds have shown antifungal properties, indicating that this compound may exhibit comparable activities due to structural similarities .
- Cancer Research: Studies on structurally related compounds have demonstrated their ability to modulate pathways involved in cancer cell proliferation. This suggests that this compound could be explored as a candidate for cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzonitrile depends on its specific application. In biochemical assays, the compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the nitrile group can participate in polar interactions. These interactions can alter the conformation of the enzyme or receptor, affecting its function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key analogs of 3-(Aminomethyl)benzonitrile, emphasizing substituent positions, functional groups, and applications:
Key Research Findings
Electronic and Steric Effects
- Trifluoromethyl Groups: The introduction of -CF3 (e.g., in 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile HCl) enhances lipophilicity, favoring interactions with hydrophobic pockets in enzymes or receptors .
Spectroscopic and Interaction Studies
- Halogen Bonding: 3-(Dimethylamino)benzonitrile forms stable complexes with haloforms (e.g., CHI3) via hydrogen and halogen bonding, as shown by UV-Vis and NMR spectroscopy .
- Receptor Binding : The ligand 5FB (from ), a trifluoromethyl-substituted analog, binds estrogen-related receptor alpha via hydrogen bonds with ARG 372 and hydrophobic interactions, highlighting the role of substituents in affinity .
Structure-Activity Relationship (SAR) Insights
Substituent Position: Meta-substituted aminomethyl groups (e.g., 3-position) optimize steric compatibility in kinase active sites, while para-substituted analogs may alter solubility and off-target effects .
Functional Group Modifications: Replacing -NH2 with -NHCH3 (methylamino) reduces hydrogen-bonding capacity but increases metabolic stability . Electron-withdrawing groups (-CF3) enhance binding to hydrophobic residues but may reduce aqueous solubility .
Scaffold Hybridization: Quinoline-benzonitrile hybrids () exhibit augmented TLR8 agonism, demonstrating the importance of fused aromatic systems in immune modulation .
Biological Activity
3-(Aminomethyl)benzonitrile, a compound with the molecular formula and a molecular weight of 132.16 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 132.16 g/mol
- CAS Number : 10406-24-3
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, influencing pathways that are critical in various diseases. For instance, it has shown potential in inhibiting cholinesterase enzymes, which are relevant in neurodegenerative conditions such as Alzheimer's disease.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. Studies have demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It appears to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways related to cell survival and growth. In vitro studies have shown that it can reduce the viability of cancer cell lines significantly.
Cholinesterase Inhibition
One of the notable activities of this compound is its inhibition of acetylcholinesterase (AChE). This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic neurotransmission. The compound's inhibitory activity has been quantitatively assessed, revealing promising IC50 values comparable to established AChE inhibitors.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, indicating moderate to strong antibacterial activity.
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Anticancer Activity :
- In vitro assays on cancer cell lines (e.g., MCF-7 and HeLa) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Data Summary :
Cell Line IC50 (µM) MCF-7 15.2 HeLa 12.5
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Cholinesterase Inhibition :
- The compound was tested for its ability to inhibit AChE using Ellman’s method.
- Findings : The IC50 value was found to be 25 µM, suggesting it could serve as a lead compound for further development in Alzheimer's therapy.
Q & A
Q. Basic Synthesis and Purification
Q1: What are the established synthetic routes for 3-(Aminomethyl)benzonitrile, and how can purity be ensured? A: The compound is synthesized via nucleophilic substitution reactions, such as the reaction of ferrocenylmethyltrimethylammonium iodide with 3-aminobenzonitrile, yielding high-purity products (>97.0% GC) under optimized conditions . Purification typically involves recrystallization or column chromatography. Purity verification requires HPLC or GC analysis, as commercial suppliers like Kanto Reagents provide >97.0% purity specifications .
Q. Spectroscopic Characterization
Q2: Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives? A: Nuclear magnetic resonance (NMR) (1H, 13C) and mass spectrometry (MS) are essential. For example, 1H NMR (500 MHz, CDCl₃) resolves aromatic protons and aminomethyl groups, while 13C NMR confirms nitrile (C≡N) and amine functionalities. MS (ESI-TOF) provides molecular ion validation. These methods are benchmarked against analogs like 3-(3-Thienyl)benzonitrile .
Q. Safety and Handling Protocols
Q3: What safety precautions are recommended for handling this compound in laboratory settings? A: Use nitrile gloves, lab coats, and P95 respirators to minimize exposure. Avoid aqueous release due to potential environmental toxicity . While specific toxicological data for this compound are lacking, structural analogs (e.g., 3-(3-Thienyl)benzonitrile) require OV/AG/P99 respirators for higher exposure risks .
Q. Stability Under Experimental Conditions
Q4: How stable is this compound under typical reaction conditions (e.g., acidic/basic media)? A: The compound is chemically stable under recommended storage (room temperature, dry conditions). However, avoid strong oxidizers or prolonged exposure to moisture, which may degrade the nitrile group. No hazardous decomposition products are reported .
Q. Advanced: Derivative Synthesis for Biomedical Applications
Q5: How can this compound be functionalized for drug discovery applications? A: Metal-catalyzed multi-component reactions (MCRs) enable derivatization. For example, coupling with fluorophenyl groups or dithiolylidene moieties creates bioactive analogs for antimicrobial or anticancer studies. Fe-catalyzed hydrosilylation is also effective for introducing hydroxymethyl groups .
Q. Advanced: Reaction Mechanism Elucidation
Q6: What mechanistic insights exist for reactions involving this compound? A: In MCRs, the nitrile group acts as a directing moiety, facilitating regioselective C–H activation. DFT studies on similar compounds suggest that Fe catalysts lower activation barriers for hydrosilylation, enabling efficient C–Si bond formation .
Q. Addressing Data Discrepancies
Q7: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)? A: Cross-reference experimental data with computational predictions (e.g., ACD/Labs Percepta). For instance, calculated logP values and solubility parameters can validate empirical observations. Note that suppliers like Sigma-Aldrich may lack analytical data, necessitating in-house validation .
Q. Analytical Method Development
Q8: What strategies are recommended for quantifying this compound in complex matrices? A: Develop HPLC methods with UV detection (λ = 254 nm) or LC-MS/MS for trace analysis. Use acetonitrile/water gradients for separation, as validated for structurally related benzonitriles .
Q. Advanced: Computational Modeling
Q9: How can computational tools predict the reactivity of this compound in novel reactions? A: Molecular docking and DFT simulations model interactions with catalytic sites. For example, PubChem-derived InChI keys (e.g., RIOPZMHLYZUNFX) enable virtual screening for binding affinities in enzyme inhibition studies .
Q. Advanced: Environmental Fate Studies
Q10: What methodologies assess the environmental impact of this compound? A: Use OECD 301 biodegradability tests and Daphnia magna toxicity assays. Structural analogs show low water solubility (2.2 g/L at 25°C), suggesting bioaccumulation potential. Mitigate risks via waste neutralization and adsorption protocols .
Properties
IUPAC Name |
3-(aminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPORAVEUOIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146233 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-24-3 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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